1-(Difluoromethyl)-3-methyl-1,3-dihydro-2H-imidazole-2-thione
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Overview
Description
1-(Difluoromethyl)-3-methyl-1,3-dihydro-2H-imidazole-2-thione is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group attached to an imidazole ring, which imparts unique chemical properties and reactivity.
Preparation Methods
The synthesis of 1-(Difluoromethyl)-3-methyl-1,3-dihydro-2H-imidazole-2-thione typically involves difluoromethylation reactions. One common method is the reaction of 1,3-dihydro-2H-imidazole-2-thione with difluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base and a suitable solvent to facilitate the formation of the desired product . Industrial production methods may involve the use of advanced difluoromethylation reagents and catalysts to achieve higher yields and purity .
Chemical Reactions Analysis
1-(Difluoromethyl)-3-methyl-1,3-dihydro-2H-imidazole-2-thione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Difluoromethyl)-3-methyl-1,3-dihydro-2H-imidazole-2-thione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)-3-methyl-1,3-dihydro-2H-imidazole-2-thione involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways involved vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(Difluoromethyl)-3-methyl-1,3-dihydro-2H-imidazole-2-thione can be compared with other similar compounds, such as:
3-(Difluoromethyl)-1-methyl-1H-pyrazole: This compound also contains a difluoromethyl group and is important in the agrochemical industry.
Difluoromethylornithine: Known for its use in chemoprevention and treatment of hyperproliferative diseases. The uniqueness of this compound lies in its specific chemical structure and the resulting properties that make it suitable for a wide range of applications.
Properties
CAS No. |
917876-68-7 |
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Molecular Formula |
C5H6F2N2S |
Molecular Weight |
164.18 g/mol |
IUPAC Name |
1-(difluoromethyl)-3-methylimidazole-2-thione |
InChI |
InChI=1S/C5H6F2N2S/c1-8-2-3-9(4(6)7)5(8)10/h2-4H,1H3 |
InChI Key |
BCDWNXUFKKSHIQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN(C1=S)C(F)F |
Origin of Product |
United States |
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